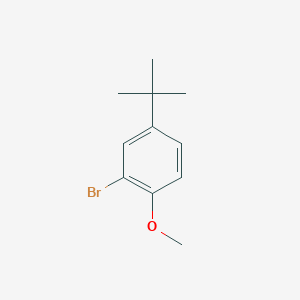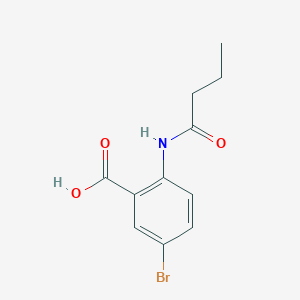
2-Bromo-4-tert-butyl-1-méthoxybenzène
Vue d'ensemble
Description
2-Bromo-4-tert-butyl-1-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound featuring a tert-butyl group and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
2-Bromo-4-tert-butyl-1-methoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural features.
Material Science: Investigation of its properties for potential use in the development of new materials, such as polymers or coatings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1-methoxybenzene typically involves the bromination of 4-tert-butyl-1-methoxybenzene. This can be achieved using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-tert-butyl-1-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
Electrophilic Aromatic Substitution Reactions: The tert-butyl and methoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating reactions such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, often in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Products such as 4-tert-butyl-1-methoxyphenol or 4-tert-butyl-1-methoxyaniline.
Electrophilic Aromatic Substitution: Products such as 2-bromo-4-tert-butyl-1-methoxy-5-nitrobenzene or 2-bromo-4-tert-butyl-1-methoxybenzenesulfonic acid.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-tert-butyl-1-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl and methoxy groups can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. These interactions are governed by the electronic and steric effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-tert-butyl-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-tert-butyl-1-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4-tert-butyl-1-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group
Uniqueness
2-Bromo-4-tert-butyl-1-methoxybenzene is unique due to the presence of both a tert-butyl group and a methoxy group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis and other research applications .
Propriétés
IUPAC Name |
2-bromo-4-tert-butyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMBOZJLNXKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505923 | |
| Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41280-65-3 | |
| Record name | 2-Bromo-4-(1,1-dimethylethyl)-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41280-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-tert-butyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(benzo[b]thiophen-2-yl)acetonitrile](/img/structure/B1280512.png)

